molecular formula C16H12N2O5 B11957351 ethyl 3-nitro-9-oxo-9H-fluoren-2-ylcarbamate CAS No. 42135-41-1

ethyl 3-nitro-9-oxo-9H-fluoren-2-ylcarbamate

Cat. No.: B11957351
CAS No.: 42135-41-1
M. Wt: 312.28 g/mol
InChI Key: PPVBRJYVSJADEO-UHFFFAOYSA-N
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Description

Ethyl 3-nitro-9-oxo-9H-fluoren-2-ylcarbamate: is a chemical compound with the following properties:

    Chemical Formula: CHNO

    CAS Number: 42135-41-1

    Molecular Weight: 312.2769 g/mol

Preparation Methods

Industrial Production Methods: Industrial-scale production methods for ethyl 3-nitro-9-oxo-9H-fluoren-2-ylcarbamate are proprietary and may not be publicly disclosed. Typically, pharmaceutical or specialty chemical companies develop their own optimized processes for large-scale synthesis.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The nitro group (NO) can undergo oxidation reactions.

    Reduction: Reduction of the nitro group to an amino group (NH) is possible.

    Substitution: The carbamate group (CONH) can participate in substitution reactions.

Common Reagents and Conditions:
  • Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4).
  • Reduction: Hydrogen gas (H2) with a suitable catalyst.
  • Substitution: Various nucleophiles (e.g., amines, alcohols) under appropriate conditions.

Major Products: The major products depend on the specific reaction conditions. For example:

  • Nitration yields the 3-nitro derivative.
  • Reduction leads to the corresponding amino compound.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in drug discovery or biological studies.

    Medicine: Investigated for pharmacological properties.

    Industry: May serve as a precursor for fluorescent dyes or materials.

Mechanism of Action

The exact mechanism by which ethyl 3-nitro-9-oxo-9H-fluoren-2-ylcarbamate exerts its effects remains an area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed.

Comparison with Similar Compounds

While detailed comparisons are scarce, researchers may explore related compounds such as other fluorene derivatives or nitro-substituted carbamates.

Remember that this information is based on available data, and additional research may provide further insights into this intriguing compound

Properties

CAS No.

42135-41-1

Molecular Formula

C16H12N2O5

Molecular Weight

312.28 g/mol

IUPAC Name

ethyl N-(3-nitro-9-oxofluoren-2-yl)carbamate

InChI

InChI=1S/C16H12N2O5/c1-2-23-16(20)17-13-7-12-11(8-14(13)18(21)22)9-5-3-4-6-10(9)15(12)19/h3-8H,2H2,1H3,(H,17,20)

InChI Key

PPVBRJYVSJADEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C2C3=CC=CC=C3C(=O)C2=C1)[N+](=O)[O-]

Origin of Product

United States

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